REACTION_CXSMILES
|
[N:1]1[C:11]2[CH2:10][CH2:9][CH2:8][C:7](=O)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].CO>O1CCCC1>[N:1]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2NC(CCCC21)=O
|
Name
|
|
Quantity
|
3.31 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
the filter cake washed with tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to dryness under vacuum
|
Type
|
ADDITION
|
Details
|
Water (50 ml) is added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The extract is dried (Na2 SO4)
|
Type
|
FILTRATION
|
Details
|
filtered through a thin pad of hydrous magnesium silicate (pad washed with) diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2NCCCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |